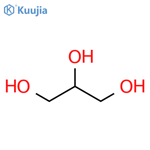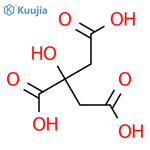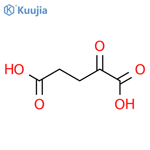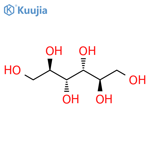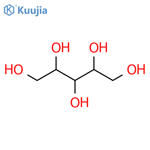- Aseptic production of citric and isocitric acid from crude glycerol by genetically modified Yarrowia lipolytica, Bioresource Technology, 2019, 271, 340-344
Cas no 320-77-4 (3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid)
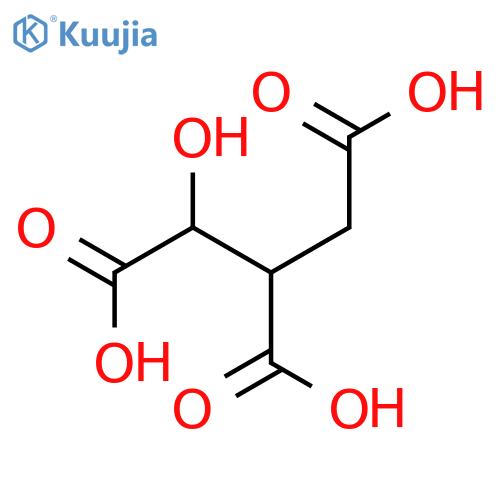
320-77-4 structure
商品名:3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Pentaric acid,3-carboxy-2,3-dideoxy-
- 1-hydroxypropane-1,2,3-tricarboxylic acid
- 1-Hydroxy-1,2,3-propanetricarboxylic acid
- 1-Hydroxy-propan-1,2,3-tricarbonsaeure
- 1-hydroxy-propane-1,2,3-tricarboxylic acid
- 1-Hydroxytricarballylic acid
- 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid
- 3-Methylsaeure-pentanol-(2)-disaeure
- CHEBI:30887
- D-isocitrate
- I-CIT
- isocitrate
- isocitric acid
- threo-d(s)-iso-citrate
- 320-77-4
- 3-carboxy-2,3-dideoxy-Pentarate
- HY-113228
- EINECS 206-282-3
- 9RW6G5D4MQ
- 3-carboxy-2,3-dideoxy-Pentaric acid
- Pentaric acid, 3-carboxy-2,3-dideoxy- (9CI)
- NSC-203797
- C00311
- NSC203797
- 1-Hydroxy-1,2,3-propanetricarboxylate
- UNII-9RW6G5D4MQ
- 91BDE4FE-7872-4F5E-B191-62956199D37C
- DTXSID60861871
- DL-Isocitric acid
- SCHEMBL8373
- 1-hydroxytricarballylate
- CS-0059363
- 3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylate
- CHEMBL539669
- 3-carboxy-2,3-dideoxypentaric acid
- 1-Hydroxypropane-1,2,3-tricarboxylicacid
- NS00041848
- BDBM92496
- Isocitric acid (8CI)
- FT-0775163
- Q288927
- AKOS006227850
- pentaric acid, 3-carboxy-2,3-dideoxy-
-
- インチ: InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)
- InChIKey: ODBLHEXUDAPZAU-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C(C(=O)O)O)C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 192.02694
- どういたいしつりょう: 192.02700259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 132Ų
じっけんとくせい
- PSA: 132.13
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C279625-50mg |
3-Carboxy-2,3-dideoxypentaric Acid |
320-77-4 | 50mg |
$ 666.00 | 2023-04-18 | ||
| A2B Chem LLC | AF86378-250mg |
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid |
320-77-4 | 95% | 250mg |
$2094.00 | 2024-04-20 | |
| TRC | C279625-25mg |
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid |
320-77-4 | 25mg |
246.00 | 2021-08-15 | ||
| TRC | C279625-100mg |
3-Carboxy-2,3-dideoxypentaric Acid |
320-77-4 | 100mg |
$ 0.00 | 2022-04-01 | ||
| A2B Chem LLC | AF86378-100mg |
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid |
320-77-4 | 95% | 100mg |
$1469.00 | 2024-04-20 | |
| A2B Chem LLC | AF86378-25mg |
3-carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid |
320-77-4 | 95% | 25mg |
$885.00 | 2024-04-20 | |
| TRC | C279625-10mg |
3-Carboxy-2,3-dideoxypentaric Acid |
320-77-4 | 10mg |
$ 150.00 | 2023-04-18 |
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 168 h, pH 5.5, 28 °C
リファレンス
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
,
Journal of Biotechnology,
2020,
321,
13-22
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Raw materials
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid Preparation Products
3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
3. Back matter
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
320-77-4 (3-Carboxy-2,3-dideoxy-1-hydroxypropan-1,2,3-tricarboxylic acid) 関連製品
- 77-92-9(Citric acid)
- 77-95-2(D(-)-Quinic Acid)
- 3012-65-5(Diammonium hydrogen citrate)
- 866-83-1(Potassium Citrate Monobasic)
- 5949-29-1(Citric acid monohydrate)
- 6100-05-6(Potassium citrate monohydrate)
- 10402-15-0(Copper Citrate)
- 7778-49-6(Potassium citrate)
- 866-84-2(tripotassium citrate)
- 6205-14-7(Hydroxycitric Acid (Technical Grade))
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

